5-tert-butoxyquinazoline-2,4-diaMine

Catalog No.
S530264
CAS No.
M.F
C12H16N4O
M. Wt
232.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-tert-butoxyquinazoline-2,4-diaMine

Product Name

5-tert-butoxyquinazoline-2,4-diaMine

IUPAC Name

5-[(2-methylpropan-2-yl)oxy]quinazoline-2,4-diamine

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

InChI

InChI=1S/C12H16N4O/c1-12(2,3)17-8-6-4-5-7-9(8)10(13)16-11(14)15-7/h4-6H,1-3H3,(H4,13,14,15,16)

InChI Key

JQHKDYFLRJIBLX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC1=CC=CC2=C1C(=NC(=N2)N)N

Solubility

Soluble in DMSO

Synonyms

HZ-1157; HZ 1157; HZ1157. Dengue Virus Inhibitor II.

Canonical SMILES

CC(C)(C)OC1=CC=CC2=C1C(=NC(=N2)N)N

Description

The exact mass of the compound 5-tert-butoxyquinazoline-2,4-diaMine is 232.1324 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

5-tert-butoxyquinazoline-2,4-diamine is a synthetic compound classified as a diaminoquinazoline derivative. Its molecular structure includes a quinazoline ring substituted with two amino groups at the 2 and 4 positions and a tert-butoxy group at the 5 position. The compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. It is characterized by its solubility in dimethyl sulfoxide and insolubility in water, which influences its application in biological studies and pharmaceutical formulations .

The chemical reactivity of 5-tert-butoxyquinazoline-2,4-diamine can be explored through various reactions typical of diamines and quinazolines. Notably, it can participate in electrophilic substitution reactions due to the presence of the electron-rich quinazoline nitrogen atoms. Additionally, it may undergo acylation or alkylation reactions, which can modify its biological activity or enhance its solubility profiles for specific applications .

Research indicates that 5-tert-butoxyquinazoline-2,4-diamine exhibits significant antiviral properties. It has been shown to inhibit the survival of the dengue virus in vitro, suggesting potential as a therapeutic agent against viral infections. Furthermore, its structural features may allow it to interact with various biological targets, making it a candidate for further pharmacological exploration .

The synthesis of 5-tert-butoxyquinazoline-2,4-diamine typically involves multi-step organic reactions. One common method includes the condensation of appropriate amino compounds with substituted quinazolines under controlled conditions to yield the desired diamine product. Specific techniques may involve the use of catalysts or protective groups to facilitate selective reactions while minimizing side products. The synthesis can be optimized by adjusting reaction parameters such as temperature, solvent choice, and reaction time .

5-tert-butoxyquinazoline-2,4-diamine has potential applications in several domains:

  • Pharmaceutical Development: Due to its antiviral properties, it could be developed into a drug candidate for treating viral infections.
  • Biochemical Research: Its unique structure allows it to serve as a probe in biochemical assays aimed at understanding cellular mechanisms or drug interactions.
  • Material Science: The compound's chemical properties could be explored for applications in polymer chemistry or as a precursor for novel materials .

Interaction studies involving 5-tert-butoxyquinazoline-2,4-diamine have highlighted its ability to bind with various biological macromolecules. These studies often employ techniques such as surface plasmon resonance or fluorescence spectroscopy to assess binding affinities and kinetics. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its efficacy as a therapeutic agent .

Several compounds share structural similarities with 5-tert-butoxyquinazoline-2,4-diamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2,4-DiaminoquinazolineAmino groups at positions 2 and 4Lacks tert-butoxy substitution; primarily studied for spinal muscular atrophy treatment .
5-(1-benzylpiperidin-4-yl)quinazoline-2,4-diamineBenzylpiperidine moiety at position 5Exhibits different pharmacological profiles due to piperidine integration .
5-(benzenesulfonyl)piperidin-4-yl)quinazoline-2,4-diamineSulfonyl group at position 5Potentially enhanced solubility and bioavailability due to sulfonyl group .

The uniqueness of 5-tert-butoxyquinazoline-2,4-diamine lies in its specific tert-butoxy substitution which may influence both solubility and biological activity differently compared to other derivatives.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

232.13241115 g/mol

Monoisotopic Mass

232.13241115 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Yu Y, Jing JF, Tong XK, He PL, Li YC, Hu YH, Tang W, Zuo JP. Discovering novel

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